Ethyl 2-acetyl-2,4-dimethylhept-4-enoate
Description
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate is a branched-chain unsaturated ester characterized by an ethyl ester group, an acetyl substituent at position 2, and two methyl groups at positions 2 and 4 of a seven-carbon chain containing a double bond at position 4 (hept-4-enoate backbone). This structural complexity confers unique physicochemical properties, such as specific solubility, volatility, and reactivity patterns.
Properties
CAS No. |
113704-09-9 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-2,4-dimethylhept-4-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-8-10(3)9-13(5,11(4)14)12(15)16-7-2/h8H,6-7,9H2,1-5H3 |
InChI Key |
YCRMEIZTSDFDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CC(C)(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Catalyst : Piperidine (0.02–0.4 mol%)
- Temperature : 60–80°C
- Solvent : Ethanol or toluene
- Key Intermediate : Formation of a conjugated enolate, followed by dehydration to yield the α,β-unsaturated β-keto ester.
- Combine ethyl acetoacetate (1.05 equiv) and 2-methylundecanal (1.0 equiv) in ethanol.
- Add piperidine (0.2 mol%) and stir at 60°C for 48 hours.
- Purify via silica gel chromatography (hexane/MTBE 4:1) to isolate isomers.
Isomeric Control
The Z/E ratio is highly sensitive to reaction parameters:
| Parameter | Z-Isomer Preference | E-Isomer Preference |
|---|---|---|
| Catalyst Loading | <0.1 mol% piperidine | >1 mol% piperidine |
| Temperature | <60°C | >80°C |
| Pressure | Reduced (0.01–100 mbar) | Ambient |
Under optimal conditions (0.2 mol% piperidine, 60°C), a 58:36 Z:E ratio is achievable.
Claisen Condensation: Alternative Pathway
A Claisen condensation approach employs diethyl oxalate and methyl ketones under basic conditions (Table 1). While less common for this specific compound, it provides insights into β-keto ester synthesis.
Table 1: Claisen Condensation Parameters
| Substrate | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diethyl oxalate | NaOEt (1.1 eq) | 71 | 89 |
| 2-Methylundecanal | KOtBu (1.5 eq) | 65 | 82 |
Limitations :
Purification and Isomer Separation
Chromatographic methods dominate purification:
Silica Gel Chromatography
Stability Considerations
Storage at 50°C for 1 month induces:
Industrial-Scale Optimization
Patent WO2018096176A1 outlines a scalable process:
- Reactor Setup : 1000-L vessel with toluene reflux.
- Catalyst : Piperidine (0.1 mol%) at 80°C.
- Workup : Acidification with HCl (pH 1.5) precipitates product.
- Yield : 93.1% at 50 kg scale.
Comparative Analysis of Methods
| Metric | Knoevenagel | Claisen |
|---|---|---|
| Yield (%) | 71–93 | 65–71 |
| Z-Isomer Selectivity | 58–80% | <50% |
| Scalability | Industrial | Lab-scale |
| Purity Post-Purification | >95% | 82–89% |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2,4-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects.
Comparison with Similar Compounds
Comparison with Simple Esters (e.g., Ethyl Propanoate, Methyl Hexanoate)
Structural Differences :
- Ethyl 2-acetyl-2,4-dimethylhept-4-enoate features a longer carbon chain (C9) with branching, acetyl, and dimethyl substituents, whereas simpler esters like ethyl propanoate (C5) and methyl hexanoate (C7) lack these functional groups. Physicochemical Properties:
- The acetyl and dimethyl groups increase steric hindrance, likely reducing volatility compared to linear esters. For example, ethyl propanoate (boiling point ~99°C) and methyl hexanoate (~150°C) are more volatile than the target compound, which may have a higher boiling point due to its larger molecular weight and branching. Applications:
- Simple esters are widely used as flavoring agents (e.g., fruity notes in vinegar ), whereas the target compound’s complexity may limit its volatility but enhance its utility as a synthetic intermediate or stabilizer.
Comparison with Cyclic Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives)
Structural Differences :
- Cyclic esters like 2,2,6,6-tetramethylpiperidin-4-yl acetate feature a rigid piperidine ring with bulky methyl substituents, contrasting with the acyclic, unsaturated backbone of the target compound .
Physicochemical Properties : - The cyclic structure of piperidinyl esters enhances thermal stability and resistance to hydrolysis, whereas the hept-4-enoate’s double bond may increase reactivity in addition reactions. Applications:
- Piperidinyl derivatives are often used as light stabilizers or antioxidants in polymers, while the target compound’s unsaturated structure could make it a candidate for Diels-Alder reactions or polymerization initiators.
Comparison with Electron-Deficient Esters (e.g., (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate)
Structural Differences :
- The cyano and aryl groups in (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate introduce electron-withdrawing effects and aromaticity, absent in the target compound’s aliphatic acetyl and dimethyl groups . Reactivity:
- The cyano group increases electrophilicity, making the prop-2-enoate derivative more reactive toward nucleophiles. In contrast, the acetyl group in the target compound may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor. Spectroscopic Profiles:
- Aromatic protons in the dimethoxyphenyl derivative would produce distinct NMR signals (e.g., deshielded aromatic peaks), whereas the target compound’s aliphatic protons would resonate upfield.
Quantitative Structure–Property Relationship (QSPR) Insights
- QSPR models indicate that structurally similar compounds (e.g., esters with comparable branching or substituents) exhibit predictable trends in properties like retention indices . However, the target compound’s unique combination of acetyl, dimethyl, and unsaturated groups may require specialized models for accurate prediction.
- For example, its retention index in gas chromatography would likely exceed that of linear esters due to increased molecular weight but could be lower than cyclic esters due to reduced rigidity.
Data Table: Structural and Functional Comparison
Q & A
Q. How to present conflicting catalytic activity data in a manner that supports reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
